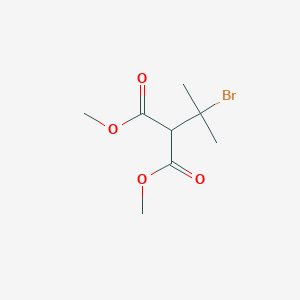
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate
概要
説明
準備方法
The synthesis of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate typically involves the bromination of 1,3-Dimethyl 2-propanedioate. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents used.
Addition Reactions: The compound can participate in addition reactions with other molecules.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new compounds with different properties. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate can be compared with other similar compounds, such as:
1,3-Dimethyl 2-propanedioate: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-2-methylpropanoic acid: Similar bromine-containing compound but with different functional groups and properties.
Dimethyl malonate: A related compound used in organic synthesis with different reactivity due to the absence of the bromine atom
生物活性
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, a compound with significant biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on available literature and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromopropyl group that is hypothesized to enhance its reactivity and biological interactions.
This compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with cellular signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
- Antimicrobial Activity : Research indicates that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.
Case Studies and Research Findings
-
Anticancer Activity :
A study conducted by researchers explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 12.5 Caspase activation PC-3 (Prostate Cancer) 15.0 Cell cycle arrest -
Anti-inflammatory Effects :
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing conditions like rheumatoid arthritis. -
Antimicrobial Studies :
The antimicrobial efficacy was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli >64
Toxicological Profile
While the biological activities are promising, evaluating the safety profile is crucial. Toxicological assessments have revealed that at therapeutic concentrations, this compound exhibits low cytotoxicity in normal human cell lines. However, further studies are necessary to fully understand its long-term effects and potential side effects.
特性
IUPAC Name |
dimethyl 2-(2-bromopropan-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-8(2,9)5(6(10)12-3)7(11)13-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQYKGFQWQFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















